Pseudoionone

Fragrance Regulation IFRA Compliance Procurement Specification

Pseudoionone (CAS 141-10-6) is the obligate open-chain precursor for industrial ionone, vitamin A, vitamin E, and carotenoid synthesis. Its conjugated triene structure enables acid-catalyzed cyclization that cyclic ionones cannot reverse. IFRA prohibits direct fragrance use; permitted only as ≤2% impurity in finished ionones. Procure pseudoionone for in-house cyclization or vitamin intermediate manufacturing. High-purity (≥95% GC) ensures reproducible yields in downstream reactions.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 141-10-6
Cat. No. B086502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoionone
CAS141-10-6
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=CC(=O)C)C)C
InChIInChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
InChIKeyJXJIQCXXJGRKRJ-KOOBJXAQSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Pseudoionone (CAS 141-10-6) Procurement Guide: Acyclic C13 Terpene Ketone Intermediate for Ionone and Vitamin Synthesis


Pseudoionone (CAS 141-10-6), chemically 6,10-dimethyl-3,5,9-undecatrien-2-one, is an acyclic C13 terpene ketone with molecular formula C13H20O and molecular weight 192.3 g/mol [1]. It exists as a pale yellow to yellow oily liquid at ambient temperature, with a density of 0.90 g/mL at 20°C, a boiling point of 114–116°C at 2 mmHg, and a refractive index (n20/D) of 1.53 . Unlike the cyclic ionones (α-, β-, γ-ionone) which serve as end-product fragrance ingredients, pseudoionone functions as the obligate open-chain intermediate in the two-step industrial synthesis of ionones from citral and acetone via aldol condensation, and additionally serves as a key precursor in vitamin A, vitamin E, and carotenoid manufacturing [2].

Why α-Ionone or β-Ionone Cannot Substitute for Pseudoionone in Procurement Specifications


Pseudoionone and the ionones (α-, β-, γ-ionone) are chemically and functionally non-interchangeable despite their shared citral-derived lineage. Pseudoionone possesses an acyclic, conjugated triene structure that renders it susceptible to acid-catalyzed cyclization—the defining reaction that converts it into ionone isomers [1]. In contrast, ionones contain a stable six-membered cyclohexene ring and cannot undergo the reverse ring-opening under standard conditions. This structural dichotomy dictates entirely divergent procurement pathways: pseudoionone is procured as a bulk chemical intermediate for downstream conversion (synthesis of ionones, vitamin A, carotenoids), whereas ionones are procured as finished fragrance and flavor ingredients [2]. Furthermore, the International Fragrance Association (IFRA) explicitly prohibits the use of pseudoionone as a standalone fragrance ingredient; it is permitted only as an impurity in ionones at levels not exceeding 2% [3]. Substituting an ionone for pseudoionone in a synthetic sequence would halt the reaction cascade, as the cyclic structure cannot serve as a precursor for further chain elongation or cyclization reactions. The following quantitative evidence establishes the specific, measurable dimensions of pseudoionone's differentiation.

Quantitative Differentiation Evidence: Pseudoionone vs. Ionone Isomers and Alternative Synthetic Intermediates


Regulatory Status: IFRA Prohibition of Pseudoionone as Standalone Fragrance Ingredient

Pseudoionone is explicitly prohibited by the International Fragrance Association (IFRA) from use as a standalone fragrance ingredient, whereas α-ionone and β-ionone are approved and widely used fragrance materials. The IFRA Standard mandates that pseudoionone may only be present as an impurity in ionone products at a concentration not exceeding 2% [1]. This regulatory asymmetry creates a critical procurement distinction: laboratories and manufacturers requiring a fragrance-grade ingredient must select ionones; those requiring an intermediate for further chemical synthesis must select pseudoionone. The IFRA restriction effectively defines pseudoionone as a synthetic intermediate rather than a finished product, a classification not applied to α-ionone or β-ionone [2].

Fragrance Regulation IFRA Compliance Procurement Specification

Synthetic Efficiency: Pseudoionone Yield and Selectivity in Aldol Condensation of Citral with Acetone

The synthesis of pseudoionone via aldol condensation of citral with acetone can achieve yields and selectivities that vary substantially depending on catalyst selection. Using a supported 5% Pr on γ-Al2O3 heterogeneous catalyst, pseudoionone was obtained with a yield of 82.6% and a selectivity of 97.2% based on citral conversion [1]. In contrast, earlier catalyst systems using 5% Pr on γ-Al2O3 (prepared via different calcination protocols) yielded only 66.7% with 97.3% selectivity in 24-hour operation [2]. When Na–MgO solid base catalysts are employed under optimized conditions, the yield to pseudoionone can reach 100% (mol product/mol converted citral), whereas Li–MgO catalysts under identical conditions produce substantially inferior yields [3]. Under microwave irradiation, pseudoionone synthesis achieves 93.4% yield within 2 hours at 50°C, representing a significant reduction in reaction time compared to conventional thermal methods [4]. These yield differentials (ranging from 66.7% to 100%) directly impact procurement decisions for process-scale manufacturing.

Catalysis Aldol Condensation Process Chemistry Yield Optimization

Structural Reactivity: Acid-Catalyzed Cyclization Selectivity of Pseudoionone to Ionone Isomers

Pseudoionone undergoes acid-catalyzed cyclization to yield a mixture of α-ionone, β-ionone, and γ-ionone, with isomer distribution controlled by catalyst choice and reaction conditions. On silica-supported heteropolyacid (HPA/SiO2) catalysts, the highest total ionone yield reaches 79% at 383 K, which is comparable to the best values reported for homogeneous sulfuric acid-catalyzed reactions [1]. Using PW12/SBA-15 mesoporous silica-supported heteropolyacid catalysts, α-ionone is obtained as the predominant product with a yield of approximately 60% at 373 K after 2 hours, a performance close to that of homogeneous synthesis but with the operational advantages of heterogeneous catalysis [2]. In contrast, cyclization of pseudoionone over Brønsted acid solids produces all three ionone isomers (α-, β-, γ-) directly, with the final concentrations of α- and β-ionones further enhanced by consecutive isomerization of γ-ionone [3]. This tunable isomer selectivity distinguishes pseudoionone as a versatile intermediate whose downstream product profile can be engineered, whereas direct procurement of α-ionone or β-ionone fixes the isomer identity.

Cyclization Ionone Isomer Selectivity Acid Catalysis Reaction Engineering

Odor Profile and Sensory Threshold Differentiation: Pseudoionone vs. Ionone Isomers

Pseudoionone exhibits a distinct odor profile characterized as sweet, waxy, citrus, floral, balsamic, dry, dusty, powdery, and spicy . At 1.0% concentration, its odor is described as floral sweet, woody, powdery, slightly citrus-like, tea-like with fruity, berry and Jordan almond-like nuances; at 5 ppm taste level, it presents floral orris-like woody, berry and fruity with waxy peachy lactonic nuances . In contrast, α-ionone and β-ionone exhibit markedly different odor thresholds: α-ionone has an odor threshold of 3 ppb (3 × 10^-7 mg/L), β-ionone has an exceptionally low threshold of 0.12 ppb, (R)-γ-ionone at 11 ppb, and (S)-γ-ionone at 0.07 ppb . Pseudoionone's odor is characterized as "medium strength, balsamic type" , whereas α-ionone is described as sweet, violet-like, and β-ionone as greener, woodier [1]. This sensory divergence underscores why ionones are procured as finished fragrance ingredients while pseudoionone is procured as a synthetic intermediate.

Organoleptics Odor Threshold Fragrance Chemistry Sensory Analysis

Physicochemical Property Differentiation: Density, Refractive Index, and Water Solubility

Pseudoionone and its cyclic counterparts (α-ionone, β-ionone) exhibit measurable differences in key physicochemical parameters relevant to analytical verification and formulation. Pseudoionone has a density of 0.90 g/mL at 20°C, a boiling point of 114–116°C at 2 mmHg, a refractive index (n20/D) of 1.53, and a flash point of 84°C . Its water solubility is 97 mg/L at 25°C, and its calculated LogP is 3.8243, indicating pronounced lipophilicity . In comparison, α-ionone has a density (d25/25) of 0.933–0.937, a refractive index (nD20) of 1.503–1.508, and a boiling point of 126–128°C at 12 mmHg [1]. The density differential (0.90 vs. 0.933–0.937 g/mL) and refractive index differential (1.53 vs. 1.503–1.508) provide clear analytical discrimination between the acyclic intermediate and the cyclic end-product. These specifications enable quality control laboratories to verify compound identity and purity via simple physical measurements, distinguishing pseudoionone from ionone isomers in incoming material inspection.

Physicochemical Properties Quality Control Analytical Specification Formulation

Commercial Purity Specifications and Isomer Composition: Pseudoionone vs. Ionone Standards

Commercial pseudoionone is supplied as a mixture of (E,E)- and (E,Z)- stereoisomers, with technical-grade material typically specifying ≥90% purity by GC (Sigma-Aldrich technical grade) or ≥95% purity by GC (AKSci technical grade) . The stereoisomer composition for high-purity material is specified as 3E,5E isomer: 80–95% and 3E,5Z isomer: 5–20% [1]. In contrast, α-ionone and β-ionone are procured as single-isomer products with distinct purity specifications (often ≥95% for α-ionone, ≥97% for β-ionone). The isomeric composition of pseudoionone is a critical quality attribute because the (E,E)-isomer is the predominant form that undergoes cyclization to ionones; variations in the E/Z ratio can affect downstream reaction kinetics and product distribution. Procurement specifications for pseudoionone should therefore include stereoisomer ratio requirements, a consideration absent from ionone procurement.

Purity Specification GC Analysis Isomer Ratio Quality Assurance

Optimal Application Scenarios for Pseudoionone (CAS 141-10-6) Based on Differentiated Evidence


Bulk Intermediate Procurement for Ionone Fragrance Manufacturing

Pseudoionone is the obligate intermediate in the two-step industrial synthesis of α-, β-, and γ-ionone from citral and acetone. Procurement of pseudoionone—rather than finished ionones—is indicated when manufacturers require the flexibility to produce multiple ionone isomers from a single precursor or when in-house cyclization capacity exists. The IFRA regulatory restriction (pseudoionone prohibited as a standalone fragrance; permitted only as ≤2% impurity in ionones) [1] further reinforces that fragrance formulators must procure ionones, whereas synthetic intermediate purchasers must procure pseudoionone. The tunable cyclization selectivity (79% total ionone yield on HPA/SiO2; ~60% α-ionone yield on PW12/SBA-15) [2] enables process optimization for desired isomer ratios.

Vitamin A and Carotenoid Precursor in Pharmaceutical and Nutraceutical Synthesis

Pseudoionone is a key intermediate in the industrial synthesis of vitamin A (retinol), vitamin E, and β-carotene [1]. In this application context, neither α-ionone nor β-ionone can substitute, as the synthetic pathway requires the acyclic conjugated triene structure of pseudoionone for subsequent chain elongation and cyclization to the retinoid skeleton. Patents describing pseudoionone synthesis explicitly identify it as "an intermediate of particular interest in synthesizing vitamin A" [2]. Procurement of pseudoionone for vitamin synthesis demands high purity (≥95% by GC) and defined stereoisomer composition to ensure reproducible downstream yields.

Catalyst Development and Process Optimization Research

The aldol condensation of citral with acetone to pseudoionone, and the subsequent cyclization to ionones, constitute model reactions for heterogeneous catalyst development and process intensification research. The documented yield range (66.7% to 100% depending on catalyst system) [1] and the selectivity differences between Na–MgO (100% yield) and Li–MgO (poor yield) [2] make pseudoionone synthesis an informative probe reaction for evaluating solid base catalysts. Similarly, pseudoionone cyclization serves as a test reaction for Brønsted acid solid catalysts, with product isomer distribution (α-, β-, γ-ionone) providing a sensitive readout of acid site strength and accessibility [3].

Analytical Reference Standard for Ionone Impurity Testing

Pseudoionone is procured as an analytical reference standard for quantifying residual pseudoionone impurities in commercial ionone products. The IFRA mandate limiting pseudoionone to ≤2% as an impurity in ionones [1] creates a regulatory requirement for analytical methods capable of quantifying pseudoionone at low levels in ionone matrices. The distinct physicochemical properties of pseudoionone—density 0.90 g/mL vs. α-ionone 0.933–0.937 g/mL; refractive index 1.53 vs. 1.503–1.508 [2]—enable chromatographic and spectroscopic discrimination. Procurement of high-purity pseudoionone (≥98%) as a reference standard supports method development, validation, and quality control release testing for fragrance-grade ionones.

Technical Documentation Hub

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